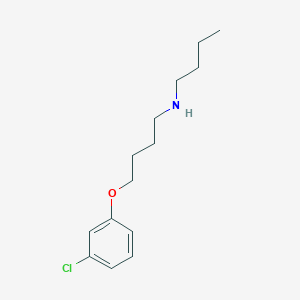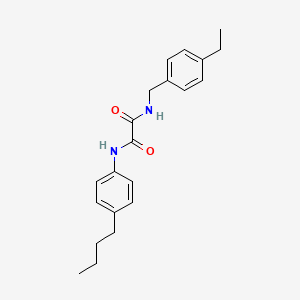![molecular formula C21H15ClF3NO2 B4959925 3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4959925.png)
3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the family of benzamides and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide involves the inhibition of certain enzymes, such as histone deacetylases. This inhibition leads to changes in gene expression, which can have various biochemical and physiological effects. Additionally, this compound has been found to induce cell death in cancer cells by activating certain pathways.
Biochemical and Physiological Effects:
3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in gene expression. This compound has also been found to induce cell death in cancer cells by activating certain pathways. Additionally, it has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide in lab experiments is its potential use in cancer research. This compound has been found to have anti-cancer properties and may be useful in developing new cancer treatments. Additionally, its ability to inhibit certain enzymes makes it a useful tool for studying gene expression.
One limitation of using this compound in lab experiments is its potential toxicity. As with any synthetic compound, it is important to use caution when handling and working with this compound. Additionally, more research is needed to fully understand the potential side effects of this compound.
Zukünftige Richtungen
There are many future directions for the study of 3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide. One potential direction is the further study of its anti-cancer properties. This compound may be useful in developing new cancer treatments or improving existing ones. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use in treating inflammatory diseases.
Another future direction is the development of new synthetic compounds based on the structure of 3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide. By modifying the structure of this compound, it may be possible to develop new compounds with improved properties or new applications in scientific research.
Conclusion:
In conclusion, 3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects and may be useful in developing new cancer treatments or improving existing ones. While there are limitations to using this compound in lab experiments, its potential applications make it an important area of study for future research.
Synthesemethoden
The synthesis of 3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with benzyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with 3-aminobenzoic acid to produce the final product. This synthesis method has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide has been found to have potential applications in scientific research. It has been studied for its role in inhibiting the activity of certain enzymes, such as histone deacetylases, which play a role in gene expression. This compound has also been found to have anti-cancer properties and has been studied for its potential use in cancer research.
Eigenschaften
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3NO2/c22-16-9-10-19(18(12-16)21(23,24)25)26-20(27)15-7-4-8-17(11-15)28-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAVYYNMZJUZTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B4959843.png)
![8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4959845.png)

![ethyl {5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4959857.png)
![7-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4959859.png)

![1-ethyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4959872.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(4-pyridinyl)propanamide](/img/structure/B4959877.png)
![3-{2-[2-(methylthio)-1-buten-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}-1-propanesulfinate](/img/structure/B4959878.png)
![N-(2,3-dimethylphenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4959889.png)



